

physicochemical properties of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole

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An In-depth Technical Guide to the Physicochemical Properties of **5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)-1H-1,2,3-benzotriazole is a heterocyclic organic compound featuring a benzene ring fused to a 1,2,3-triazole ring, with a trifluoromethyl substituent. This structural motif is of significant interest in medicinal chemistry and materials science. The parent compound, benzotriazole, is widely recognized for its utility as a corrosion inhibitor, particularly for copper and its alloys.[1][2][3] The introduction of a trifluoromethyl (-CF₃) group can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity, making its derivatives valuable intermediates in the synthesis of new pharmaceuticals and agrochemicals.[4] This guide provides a comprehensive overview of the known physicochemical properties, analytical and synthetic methodologies, and key structural information for **5-(Trifluoromethyl)-1H-1,2,3-benzotriazole**.

Core Physicochemical Properties

The trifluoromethyl group is a strong electron-withdrawing group, which influences the electronic and acidic properties of the benzotriazole ring system. While specific experimental data for **5-(Trifluoromethyl)-1H-1,2,3-benzotriazole** is limited in publicly available literature, properties can be inferred from related structures and computational models.

Table 1: General and Calculated Properties

Property	Value	Source
CAS Number	1548-67-0	[5]
Molecular Formula	C ₇ H ₄ F ₃ N ₃	[5] [6]
Molecular Weight	187.12 g/mol	[6]
SMILES	FC(F)(F)c1ccc2[nH]nnc2c1	[6]
InChI	1S/C7H4F3N3/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5/h1-3H,(H,11,12,13)	[6]

| pKa | Not experimentally determined. Expected to be lower (more acidic) than the parent benzotriazole (pKa = 8.2) due to the electron-withdrawing CF₃ group.[\[1\]](#)[\[2\]](#) | N/A |

Table 2: Physical Properties

Property	Value	Notes
Melting Point	Data not available.	For comparison, the related 5-methyl-1H-1,2,3-benzotriazole has a melting point of 80-84 °C. [7]
Boiling Point	Data not available.	The parent benzotriazole has a boiling point of 350 °C. [1]

| Solubility | Data not available. | Benzotriazole is slightly soluble in water but soluble in most organic solvents like alcohol, benzene, and chloroform.[\[3\]](#) The trifluoromethyl derivative is

expected to have lower aqueous solubility and higher solubility in non-polar organic solvents. |

Spectral Data and Characterization

Spectroscopic methods are essential for confirming the structure and purity of **5-(Trifluoromethyl)-1H-1,2,3-benzotriazole**. While a complete dataset for this specific molecule is not available, the following table outlines the expected spectral characteristics based on analogous compounds.^{[4][8]}

Table 3: Expected Spectroscopic Data

Technique	Expected Characteristics
¹ H NMR	Aromatic protons would appear as multiplets or doublets in the range of δ 7.5-8.5 ppm. The N-H proton signal would be a broad singlet, typically at a higher chemical shift (>10 ppm), and its position can be solvent-dependent.
¹³ C NMR	Aromatic carbon signals would be observed in the δ 110-150 ppm range. The carbon of the CF ₃ group would appear as a quartet due to C-F coupling, with a large coupling constant ($J \approx 270$ Hz). The aromatic carbons attached to or near the CF ₃ group would also exhibit smaller C-F couplings. ^[4]
¹⁹ F NMR	A sharp singlet for the -CF ₃ group would be expected, typically in the range of δ -60 to -65 ppm (relative to CFCl ₃). ^{[4][8]}
IR Spectroscopy	Characteristic peaks would include N-H stretching (around 3100-3300 cm ⁻¹), C-H aromatic stretching (\sim 3000-3100 cm ⁻¹), C=C aromatic stretching (\sim 1450-1600 cm ⁻¹), and strong C-F stretching vibrations (typically in the 1100-1350 cm ⁻¹ region).

| Mass Spectrometry (MS) | The molecular ion peak (M^+) would be observed at $m/z = 187$. Fragmentation patterns would likely involve the loss of N_2 and subsequent breakdown of the aromatic ring system. |

Experimental Protocols

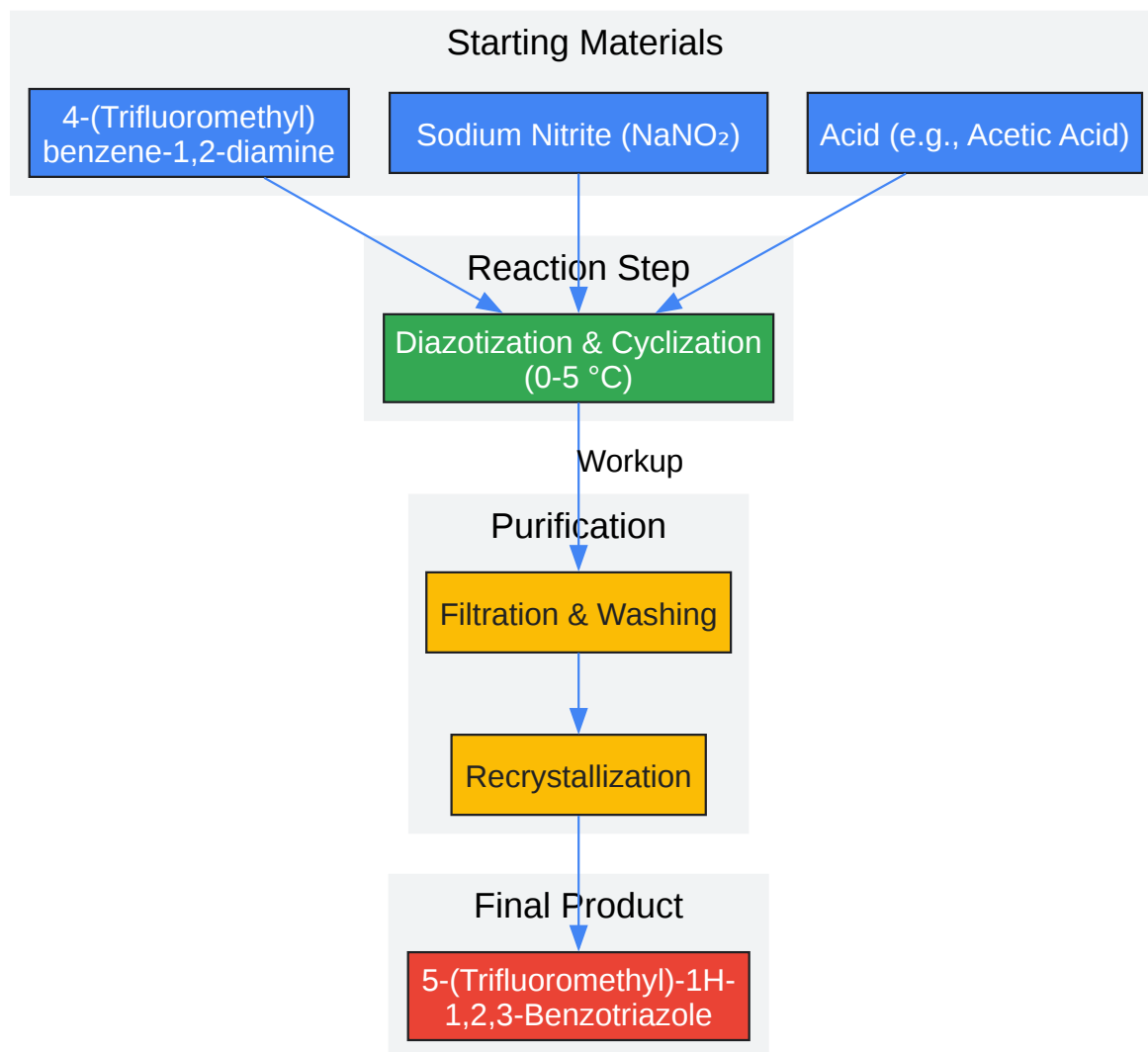
Synthesis Methodology

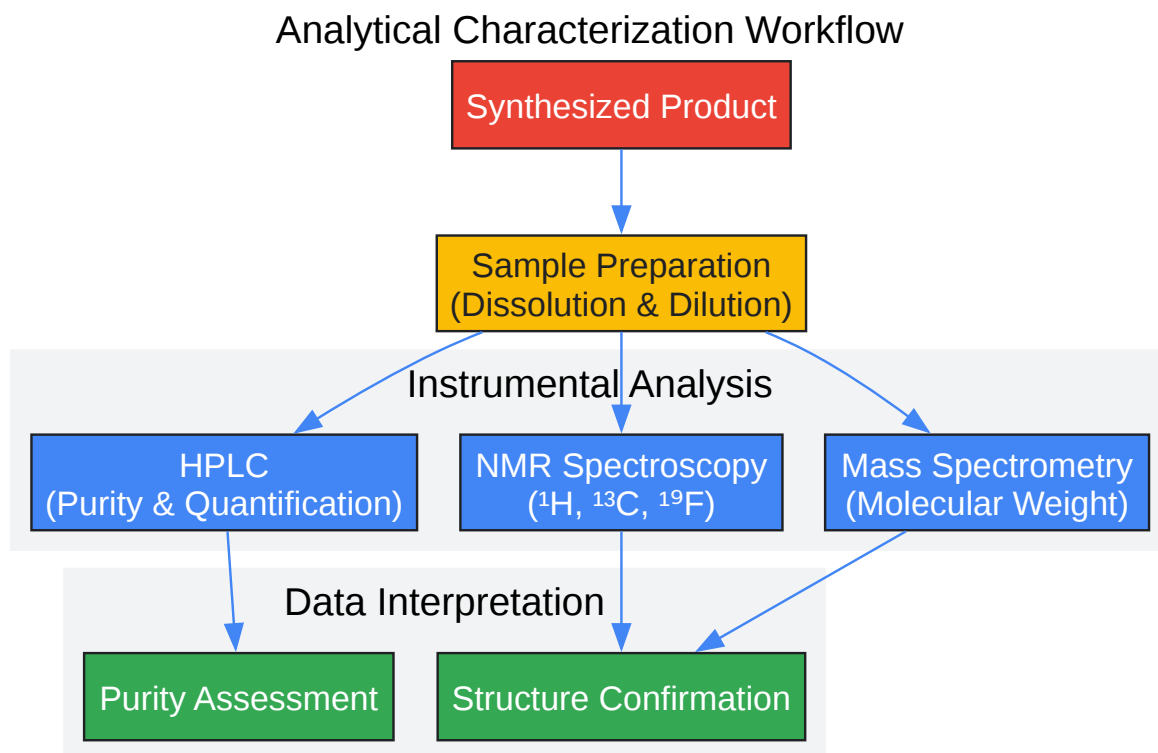
The synthesis of substituted benzotriazoles typically involves the diazotization of an appropriately substituted o-phenylenediamine. For **5-(trifluoromethyl)-1H-1,2,3-benzotriazole**, a common precursor would be 4-(trifluoromethyl)benzene-1,2-diamine.

Detailed Protocol: Diazotization of 4-(Trifluoromethyl)benzene-1,2-diamine

- **Dissolution:** Dissolve 4-(trifluoromethyl)benzene-1,2-diamine in dilute acetic acid or hydrochloric acid with cooling in an ice bath (0-5 °C).
- **Diazotization:** Add a solution of sodium nitrite ($NaNO_2$) in water dropwise to the cooled diamine solution. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt intermediate.
- **Cyclization:** Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition of sodium nitrite is complete. The intramolecular cyclization occurs to form the benzotriazole ring.
- **Workup:** Allow the mixture to warm to room temperature. The product often precipitates from the solution.
- **Isolation and Purification:** Collect the solid product by filtration, wash it with cold water, and dry it under a vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

General Synthesis Workflow





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- To cite this document: BenchChem. [physicochemical properties of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074593#physicochemical-properties-of-5-trifluoromethyl-1h-1-2-3-benzotriazole]

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